1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid chemical properties
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid chemical properties
An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a bifunctional synthetic building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of the azepane scaffold, a seven-membered nitrogen-containing heterocycle, it provides access to a flexible yet constrained three-dimensional chemical space that is often underexplored compared to traditional five- and six-membered rings.[1] This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthetic methodologies, and core reactivity, providing researchers and drug development professionals with the technical insights required to effectively utilize this versatile molecule in their discovery programs.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The seven-membered azepane ring is a prominent structural motif in numerous bioactive natural products and synthetic pharmaceuticals.[2] Its prevalence stems from the unique conformational flexibility of the seven-membered ring, which allows for a broader spatial arrangement of substituents compared to more rigid piperidine or pyrrolidine systems.[3] This conformational diversity is often a decisive factor in achieving high-affinity and selective interactions with biological targets.[3]
Azepane-containing molecules have demonstrated a wide range of pharmacological activities, including roles as anticancer, antidiabetic, and antiviral agents.[2][4] A notable example is Balanol, a natural product inhibitor of protein kinase C.[2][3] The ability to strategically introduce functional groups onto the azepane core, as exemplified by 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, is therefore critical for designing novel therapeutics and chemical probes.[3] The subject of this guide serves as a non-canonical, cyclic amino acid analogue, protected for controlled, sequential chemical transformations.
Physicochemical and Spectroscopic Profile
The rational use of any chemical building block begins with a thorough understanding of its fundamental properties. This section details the known and predicted characteristics of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.
Core Chemical Properties
The fundamental identifiers and physical data for the compound are summarized below. It exists as a racemic mixture and as individual enantiomers, which should be considered during synthesis and application.
| Property | Value |
| IUPAC Name | 1-[(tert-butoxy)carbonyl]azepane-3-carboxylic acid |
| Synonyms | Boc-azepane-3-carboxylic acid, N-Boc-azepane-3-carboxylic acid |
| CAS Number | 1252867-16-5 (racemic), 1427514-89-3 ((S)-enantiomer)[5][6][7][8] |
| Molecular Formula | C₁₂H₂₁NO₄[7] |
| Molecular Weight | 243.30 g/mol [7] |
| Appearance | Typically an off-white to white solid |
| Storage | Sealed in a dry environment, often refrigerated (2-8°C)[7] |
Spectroscopic Analysis
Direct experimental spectra are not always published; however, the expected spectroscopic signatures can be reliably predicted based on the functional groups present.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation of organic molecules.
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¹H NMR: The proton spectrum is characterized by several key signals. The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically between 10-12 ppm, due to strong deshielding and hydrogen bonding.[9][10] The nine protons of the tert-butyl group on the Boc protector will yield a sharp, intense singlet around 1.4-1.5 ppm. The protons on the azepane ring will appear as a series of complex, overlapping multiplets between approximately 1.5 and 3.8 ppm. The protons adjacent to the nitrogen and the carbonyl group will be the most downfield-shifted within this range.
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¹³C NMR: The carbon spectrum provides complementary information. Two carbonyl carbons will be visible in the downfield region: the carboxylic acid carbon (~175-185 ppm) and the carbamate carbon of the Boc group (~155-160 ppm).[9][10] The quaternary carbon and the methyl carbons of the Boc group are expected around 80 ppm and 28 ppm, respectively. The seven carbons of the azepane ring will appear in the aliphatic region, typically between 25-60 ppm.
2.2.2 Infrared (IR) Spectroscopy IR spectroscopy is ideal for identifying the key functional groups.
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O–H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][11]
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C=O Stretches: Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ for the hydrogen-bonded dimer.[9][11] The carbamate C=O stretch of the Boc group is expected at a slightly lower wavenumber, often around 1680-1700 cm⁻¹.
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C–O Stretch: A strong C–O stretching band associated with the carboxylic acid and carbamate groups will be present in the 1200-1320 cm⁻¹ region.[11]
2.2.3 Mass Spectrometry (MS) In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent [M+H]⁺ peak at m/z 244.15 or an [M-H]⁻ peak at m/z 242.13. A common and diagnostic fragmentation pattern would be the loss of the tert-butyl group (56 Da) or isobutylene, or the complete loss of the Boc group (100 Da).
Synthesis and Purification
While 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is commercially available, understanding its synthesis is crucial for scalability and the preparation of analogues. A robust and logical synthetic route starting from a readily available precursor is outlined below.
Synthetic Workflow Overview
A common strategy for accessing substituted saturated heterocycles is the hydrogenation of their aromatic counterparts. This approach allows for the predictable installation of substituents. The workflow proceeds in three main stages: reduction of a substituted pyridine, N-protection, and ester hydrolysis.
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- 3. lifechemicals.com [lifechemicals.com]
- 4. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3S)-1-tert-butoxycarbonylazepane-3-carboxylic acid [synhet.com]
- 6. biosynth.com [biosynth.com]
- 7. 1427514-89-3|(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 1252867-16-5|1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid|BLD Pharm [bldpharm.com]
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